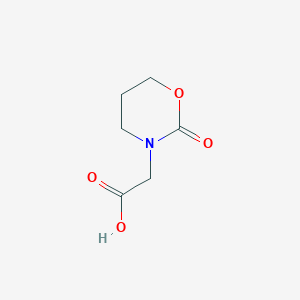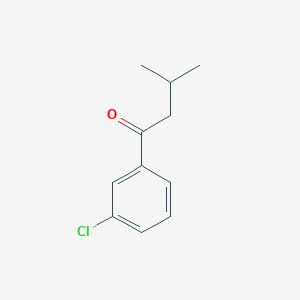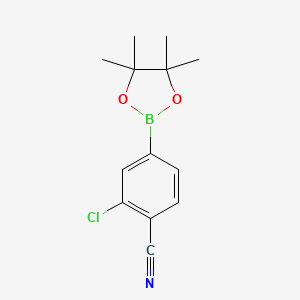
1,1,1-Trideuterio-2-methylpropan-2-ol
描述
1,1,1-Trideuterio-2-methylpropan-2-ol is a unique chemical compound characterized by the presence of deuterium atoms. It is widely used in scientific research due to its isotopic properties, which aid in studying molecular reactions and understanding complex biological processes.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trideuterio-2-methylpropan-2-ol can be synthesized through various methods. One common approach involves the reaction of deuterated methylmagnesium bromide with acetone . The reaction is typically carried out under anhydrous conditions to prevent the incorporation of protium (hydrogen) atoms.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include multiple purification steps, such as distillation and crystallization, to obtain the final product .
化学反应分析
Types of Reactions
1,1,1-Trideuterio-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetone.
Reduction: It can be reduced to form deuterated isopropanol.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Deuterated acetone.
Reduction: Deuterated isopropanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trideuterio-2-methylpropan-2-ol is widely used in scientific research due to its isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs to improve their metabolic stability and reduce side effects.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications.
作用机制
The mechanism of action of 1,1,1-Trideuterio-2-methylpropan-2-ol involves the incorporation of deuterium atoms into molecular structures. This isotopic substitution can affect the rate of chemical reactions and the stability of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.
相似化合物的比较
1,1,1-Trideuterio-2-methylpropan-2-ol is unique due to its isotopic composition. Similar compounds include:
1,1,1-Trideuteriopropan-2-ol: Another deuterated alcohol with similar properties.
Deuterated acetone: Used in similar applications as a tracer and in kinetic studies.
Deuterated isopropanol: Used in metabolic studies and as a solvent in various chemical reactions.
These compounds share similar isotopic properties but differ in their chemical structures and specific applications.
属性
IUPAC Name |
1,1,1-trideuterio-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}propyl)(methyl)amine](/img/structure/B1456995.png)
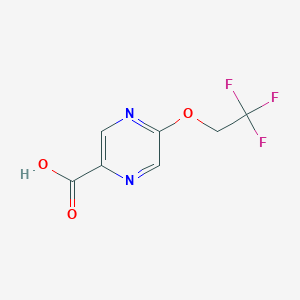

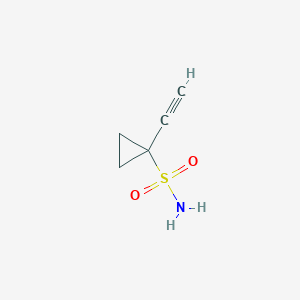
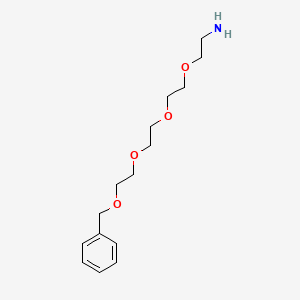

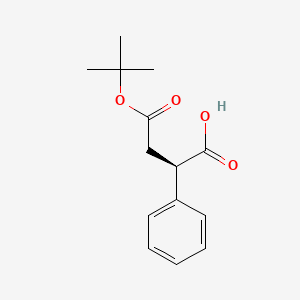
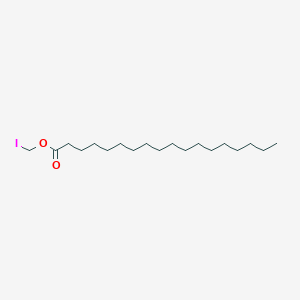
![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)

![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)
